

Application Notes and Protocols: Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril

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Compound of Interest		
Compound Name:	7-Hydroxy-3,4-dihydrocarbostyril	
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Introduction

7-Hydroxy-3,4-dihydrocarbostyril, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug aripiprazole.[1] The purity of this intermediate is critical as impurities can lead to the formation of undesired side products in subsequent synthetic steps, ultimately impacting the yield and purity of the final active pharmaceutical ingredient.[2] This document provides a detailed protocol for the synthesis of **7-Hydroxy-3,4-dihydrocarbostyril**, focusing on the intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide.

Quantitative Data Summary

The synthesis of **7-Hydroxy-3,4-dihydrocarbostyril** can be achieved through various modifications of the Friedel-Crafts cyclization. The choice of starting material and reaction conditions significantly influences the yield and purity of the final product. The following table summarizes quantitative data from representative synthetic methods.



Method Reference	Starting Material	Key Reagents	Reaction Conditions	Yield	Purity / Melting Point
Mayer, F. et al. (1927)[1]	N-(3- hydroxyphen yl)-3- chloropropion amide	AlCl₃	Heating to form a melt	Mixture of 7- hydroxy and 5-hydroxy isomers[1][3]	Not specified
Shigematsu, N. et al. (1961)[1]	N-(3- hydroxyphen yl)-3- chloropropion amide	AlCl₃, KCl, NaCl	155-165°C for 1 hour	Not specified	Not specified
Patent CZ300351B6[2]	N-(3- hydroxyphen yl)-3- chloropropion amide	Molten salt of AlCl₃, NaCl, KCl	155-160°C for 1 hour	70% (after crystallization)	237-238°C
Patent US20060079 690A1[1]	N-(3- methoxyphen yl)-3- chloropropion amide	AlCl₃ (5 eq.)	155-165°C for 4 hours	62.3%	99.4% (by HPLC)
Patent CN10435606 3A[4]	3-chloro-N- (3- hydroxyphen yl)propionami de	AlCl₃, N,N- dimethylaceta mide (DMAC)	140-150°C for 5-6 hours	High yield claimed	Not specified

Experimental Workflow Diagram





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Caption: Synthetic workflow for **7-Hydroxy-3,4-dihydrocarbostyril**.

Detailed Experimental Protocols

This protocol is based on the method described in patent CZ300351B6, which provides a high yield of the desired product.[2]

Step 1: Synthesis of N-(3-hydroxyphenyl)-3-chloropropionamide (Intermediate)

- Reaction Setup: In a suitable reaction vessel, dissolve 3-aminophenol (0.4 mol) in 400 ml of dry acetone.
- Reagent Addition: While cooling the vessel in a water bath, add a solution of 3chloropropionyl chloride (0.2 mol) in 40 ml of dry acetone dropwise to the 3-aminophenol solution.
- Reaction: After the addition is complete, heat the resulting suspension to 50°C and stir for 1 hour.
- Work-up and Isolation: Pour the reaction mixture into 300 ml of 1 M hydrochloric acid. Add
 150 ml of water and continue stirring at room temperature.
- Purification: Collect the precipitated crystals by suction filtration and dry them at 90°C. This should yield approximately 30 g (75% of theoretical yield) of 3-chloro-N-(3hydroxyphenyl)propionamide.[2]



Step 2: Synthesis of 7-Hydroxy-3,4-dihydrocarbostyril (Final Product)

- Reaction Setup: Prepare a molten salt bath by melting a mixture of aluminum chloride, sodium chloride, and potassium chloride.
- Reagent Addition: Add the N-(3-hydroxyphenyl)-3-chloropropionamide (from Step 1) to the molten salt mixture.
- Reaction: Heat the reaction mixture to a temperature of 155-160°C and maintain it for one hour.[2] This intramolecular Friedel-Crafts alkylation results in the formation of the dihydrocarbostyril ring system.[3][4]
- Quenching: After one hour, remove the reaction from the heat and carefully pour the mixture into 750 g of an ice-water mixture with vigorous stirring.
- Isolation: A solid product will precipitate. Collect the crude product by suction filtration and wash it with water. After drying, an approximate yield of 87% of crude 7-hydroxy-3,4dihydrocarbostyril is expected.[2]

Step 3: Purification of 7-Hydroxy-3,4-dihydrocarbostyril

- Crystallization: Dissolve the crude product in 120 ml of 50% aqueous ethanol.
- Decolorization: Add a small amount of activated carbon to the solution and heat to reflux.
- Filtration and Precipitation: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool, which will cause the purified product to precipitate.
- Final Product: Collect the precipitated crystals by suction filtration and dry them. This purification step should yield the final product at approximately 70% of the theoretical yield, with a melting point of 237-238°C.[2] The purity can be further confirmed by HPLC analysis. [1]

Note on Impurities: A common impurity in this synthesis is 7-hydroxycarbostyril (the unsaturated analog). If present, it can be removed by selective catalytic hydrogenation using a



Palladium on activated carbon (Pd/C) catalyst, which reduces the double bond of the impurity to yield the desired saturated product.[2]

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